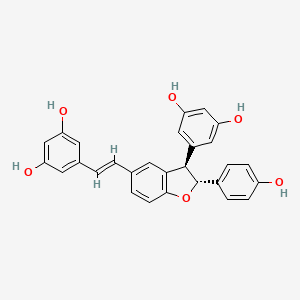

delta-viniferin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

delta-viniferin, also known as this compound, is a resveratrol dimer. It is a naturally occurring compound found in various plants, particularly in the roots of Rheum lhasaense. This compound has garnered significant attention due to its intriguing chemical structure and potential pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of delta-viniferin typically involves the oxidative coupling of resveratrol monomers. This process can be achieved through various methods, including enzymatic and chemical oxidation. One common approach is the use of laccase enzymes, which facilitate the oxidative coupling under mild conditions. Alternatively, chemical oxidants such as potassium ferricyanide can be employed to achieve the desired dimerization.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of natural sources. advancements in biotechnological methods, such as microbial fermentation and plant cell culture, hold promise for scalable production in the future.

Analyse Des Réactions Chimiques

Types of Reactions

delta-viniferin undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form higher-order oligomers.

Reduction: Reduction reactions can break down the dimer into its monomeric units.

Substitution: Substitution reactions can modify the hydroxyl groups on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide, laccase enzymes.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Halogenating agents, sulfonating agents.

Major Products

The major products formed from these reactions include higher-order resveratrol oligomers, monomeric resveratrol, and various substituted derivatives.

Applications De Recherche Scientifique

Pharmacological Properties

Delta-viniferin exhibits a range of pharmacological effects, which can be categorized as follows:

Antioxidant Activity

This compound is recognized for its potent antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Anti-Inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Properties

Several studies have demonstrated that this compound possesses anticancer effects by inducing apoptosis in cancer cells. It has shown efficacy against various cancer types, including prostate cancer and leukemia, by activating caspases involved in the apoptotic pathway .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both bacterial and fungal pathogens. Research has highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as an alternative therapeutic agent in treating infections .

Clinical Applications

The therapeutic potential of this compound extends to various clinical applications:

- Cardiovascular Health : Its ability to improve endothelial function and reduce oxidative stress positions this compound as a promising compound for cardiovascular disease prevention .

- Cancer Therapy : Given its anticancer properties, this compound could be integrated into treatment regimens for specific cancers, particularly where conventional therapies are ineffective .

- Skin Health : Due to its antioxidant and anti-inflammatory effects, this compound is being explored as an ingredient in cosmetic formulations aimed at reducing skin aging and improving skin health .

Study on Anticancer Effects

A study investigated the effects of this compound on human leukemia K562 cells. The results showed that this compound induced apoptosis through the activation of caspases 3 and 9. This suggests potential for its use as a low-toxicity chemotherapy agent .

Research on Antimicrobial Activity

In another study focusing on its antibacterial properties, this compound demonstrated significant activity against resistant strains of Staphylococcus aureus. The study highlighted structural modifications that could enhance its efficacy against these pathogens .

Tables

Mécanisme D'action

delta-viniferin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms.

Comparaison Avec Des Composés Similaires

delta-viniferin is unique among resveratrol oligomers due to its specific dimeric structure. Similar compounds include:

Gnetin C: Another resveratrol dimer with similar antioxidant properties.

ε-Viniferin: A resveratrol dimer known for its anti-inflammatory effects.

Pallidol: A resveratrol dimer with potential anticancer properties.

This compound stands out due to its distinct molecular arrangement and the specific biological activities it exhibits.

Propriétés

Formule moléculaire |

C28H22O6 |

|---|---|

Poids moléculaire |

454.5 g/mol |

Nom IUPAC |

5-[(E)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C28H22O6/c29-20-6-4-18(5-7-20)28-27(19-12-23(32)15-24(33)13-19)25-11-16(3-8-26(25)34-28)1-2-17-9-21(30)14-22(31)10-17/h1-15,27-33H/b2-1+/t27-,28+/m1/s1 |

Clé InChI |

LILPTCHQLRKZNG-CKKRXTSSSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1[C@H]2[C@@H](C3=C(O2)C=CC(=C3)/C=C/C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.